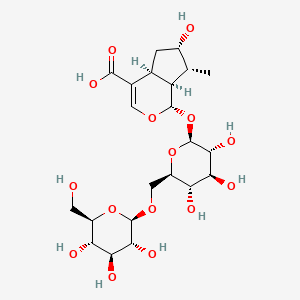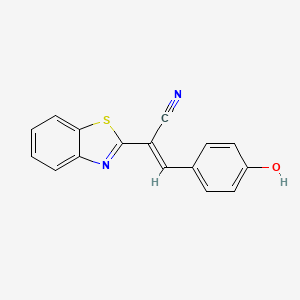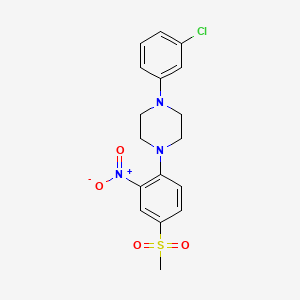
1-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is an organic molecule that contains an azetidine ring, which is a four-membered cyclic amine. It also contains two sulfonyl groups attached to phenyl rings, one of which has a tert-butyl group, and the other has a fluorine atom .
Molecular Structure Analysis
The azetidine ring in this compound is likely to introduce some strain due to its small ring size. The sulfonyl groups are strong electron-withdrawing groups, which could have significant effects on the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure and the conditions under which it’s being studied. For example, the presence of the sulfonyl groups could make it more polar, and the azetidine ring could affect its boiling and melting points .Aplicaciones Científicas De Investigación
Fluorination Capabilities and Synthesis
- Fluorination Agent : 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is identified as a fluorinating agent with high thermal stability and resistance to aqueous hydrolysis. It is significant in various fluorination reactions, including deoxofluoro-arylsulfinylation with high stereoselectivity (Umemoto et al., 2010).
Aze-Payne Rearrangement
- Aza-Payne Rearrangement : This rearrangement process involving N-activated 2-aziridinemethanols is used to yield corresponding epoxy sulfonamides. It shows potential in synthesizing functionalized 1,2-amino alcohols (Ibuka, 1998).
Synthesis of Substituted Azetidines
- Antimicrobial Agents : Synthesis and characterization of substituted phenyl azetidines indicate their potential as antimicrobial agents. This research showcases the versatility of azetidine compounds in medical applications (Doraswamy & Ramana, 2013).
Complex Formation with Amino Acids
- Biomolecular Recognition Studies : Compounds like tert-Butyl phenyl sulfoxide are used to understand the interactions between proteins and glycosaminoglycans, essential in biological systems (Ojala et al., 1996).
Photochemical Applications
- Thermally Activated Delayed Fluorescence : Bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles are synthesized for thermally activated delayed fluorescence, indicating potential applications in materials science (Huang et al., 2014).
Catalytic and Synthetic Applications
- Traceless Precatalyst : tert-Butyl phenyl sulfoxide is used as a traceless precatalyst in sulfenate anion generation, showcasing its role in facilitating high-purity product isolation in synthetic chemistry (Zhang et al., 2015).
Antibacterial Quinolones
- Antibacterial Activity : Novel antibacterial quinolones and naphthyridones containing azetidinyl substituents are synthesized and evaluated, indicating potential in antibacterial drug development (Frigola et al., 1993).
Direcciones Futuras
The study of azetidines and sulfonyl-containing compounds is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science . This specific compound could potentially be of interest in these areas, but without more information, it’s hard to say for sure.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c1-19(2,3)14-4-8-17(9-5-14)27(24,25)21-12-18(13-21)26(22,23)16-10-6-15(20)7-11-16/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJTNINXBFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B2575360.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)
![3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2575367.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2575369.png)




![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)